molecular formula C13H27NS B13270216 N-(2-ethylhexyl)thian-3-amine

N-(2-ethylhexyl)thian-3-amine

Cat. No.: B13270216
M. Wt: 229.43 g/mol
InChI Key: BQNMJAKVQBLSDM-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)thian-3-amine: is an organic compound with the molecular formula C13H27NS It is a derivative of thian-3-amine, where the nitrogen atom is substituted with a 2-ethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)thian-3-amine typically involves the reaction of thian-3-amine with 2-ethylhexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility of the reactants and improve the reaction rate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethylhexyl)thian-3-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted thian-3-amines.

Scientific Research Applications

Chemistry: N-(2-ethylhexyl)thian-3-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It can also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)thian-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-ethylhexylamine: A primary amine with a similar alkyl chain but lacking the thian-3-amine moiety.

    Thian-3-amine: The parent compound without the 2-ethylhexyl substitution.

    N-(2,3-dimethylcyclohexyl)thian-3-amine: A structurally related compound with a different alkyl substitution.

Uniqueness: N-(2-ethylhexyl)thian-3-amine is unique due to the presence of both the thian-3-amine and the 2-ethylhexyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

N-(2-ethylhexyl)thian-3-amine

InChI

InChI=1S/C13H27NS/c1-3-5-7-12(4-2)10-14-13-8-6-9-15-11-13/h12-14H,3-11H2,1-2H3

InChI Key

BQNMJAKVQBLSDM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1CCCSC1

Origin of Product

United States

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